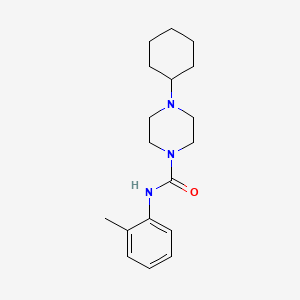![molecular formula C21H23N3O B5321411 5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline](/img/structure/B5321411.png)
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline, also known as BPIP, is a chemical compound that belongs to the quinoxaline family. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学的研究の応用
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is a protein that plays a crucial role in the regulation of dopamine levels in the brain. This compound has also been shown to be a potent and selective inhibitor of the norepinephrine transporter, which is a protein that plays a crucial role in the regulation of norepinephrine levels in the brain.
作用機序
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline exerts its effects by binding to the dopamine and norepinephrine transporters and preventing the reuptake of these neurotransmitters into the presynaptic neuron. This leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can increase the release of dopamine and norepinephrine from neuronal cells, as well as increase the firing rate of dopaminergic and noradrenergic neurons. In vivo studies have shown that this compound can increase locomotor activity and induce hyperactivity in animals.
実験室実験の利点と制限
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline has several advantages for use in lab experiments. It is a potent and selective inhibitor of the dopamine and norepinephrine transporters, which makes it a useful tool for studying the role of these transporters in neuronal function. This compound is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of this compound in lab experiments. It has been shown to have some off-target effects on other neurotransmitter transporters, which can complicate the interpretation of results. Additionally, this compound has been shown to have some toxicity in vitro, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline. One area of interest is the development of more selective inhibitors of the dopamine and norepinephrine transporters, which could help to clarify the specific roles of these transporters in neuronal function. Another area of interest is the use of this compound as a tool for studying the effects of dopamine and norepinephrine on behavior and cognition in animal models. Finally, there is also interest in exploring the potential therapeutic applications of this compound for the treatment of neurological and psychiatric disorders that are associated with dysregulation of dopamine and/or norepinephrine signaling.
合成法
5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline can be synthesized using a multi-step process involving the reaction of 4-bromo-1-piperidine and 2,3-dichloroquinoxaline in the presence of a palladium catalyst. The resulting product is then treated with benzyl alcohol and sodium hydride to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
特性
IUPAC Name |
5-[(4-phenylmethoxypiperidin-1-yl)methyl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-2-5-17(6-3-1)16-25-19-9-13-24(14-10-19)15-18-7-4-8-20-21(18)23-12-11-22-20/h1-8,11-12,19H,9-10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAAFJVWICEYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC2=CC=CC=C2)CC3=C4C(=CC=C3)N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321332.png)
![ethyl 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5321341.png)


![3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5321354.png)
![3-(3-chlorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5321361.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5321366.png)
![1-methyl-N-[1-(methylsulfonyl)-4-piperidinyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5321368.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5321376.png)
![3-chloro-4-ethoxy-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]benzamide](/img/structure/B5321380.png)
![N-{3-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]phenyl}acetamide](/img/structure/B5321393.png)
![3-hydroxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5321402.png)
![7-(4-fluorophenyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5321414.png)
![1-(2-methoxyphenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine trifluoroacetate](/img/structure/B5321415.png)